Ethyl 3-(3-formylphenoxy)propanoate Ethyl 3-(3-formylphenoxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409041
InChI: InChI=1S/C12H14O4/c1-2-15-12(14)6-7-16-11-5-3-4-10(8-11)9-13/h3-5,8-9H,2,6-7H2,1H3
SMILES: CCOC(=O)CCOC1=CC=CC(=C1)C=O
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Ethyl 3-(3-formylphenoxy)propanoate

CAS No.:

VCID: VC13409041

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-formylphenoxy)propanoate -

Description

Synthesis

Ethyl 3-(3-formylphenoxy)propanoate is synthesized through nucleophilic substitution reactions. The most common method involves:

  • Reactants:

    • 3-Formylphenol (starting material for the phenolic ring with a formyl group).

    • Ethyl 3-bromopropanoate (providing the ethyl propanoate moiety).

  • Reaction Conditions:

    • Base Catalyst: Potassium carbonate (K2CO3K_2CO_3).

    • Solvent: Dimethylformamide (DMF).

    • Temperature: Elevated temperatures (~80–100°C).

  • Mechanism:

    • The phenolic oxygen undergoes deprotonation by the base, forming a phenoxide ion.

    • The phenoxide ion reacts with ethyl 3-bromopropanoate via an SN2 mechanism, resulting in the formation of the ether bond.

  • Industrial Scale:

    • Continuous flow reactors are often employed to optimize yield and purity, ensuring precise control over reaction parameters.

Applications

Ethyl 3-(3-formylphenoxy)propanoate has diverse applications due to its unique chemical structure:

Pharmaceutical Research

  • Potential Antimicrobial Properties: Preliminary studies indicate that this compound may inhibit microbial growth by interacting with key enzymes or receptors.

  • Anti-inflammatory Activity: Its formyl and phenoxy groups may enhance interactions with biological targets, offering potential therapeutic benefits.

Materials Science

  • The compound's reactivity allows for incorporation into polymers or advanced materials, enhancing their functional properties.

Chemical Transformations

The presence of both formyl (-CHO) and ester (-COOR) groups makes it versatile for further chemical modifications:

  • Reduction to alcohols.

  • Condensation reactions to form larger aromatic systems.

Comparative Analysis with Related Compounds

Ethyl 3-(3-formylphenoxy)propanoate can be compared to similar derivatives to highlight its unique features:

Compound NameKey Features
Ethyl 3-(4-methoxyphenoxy)propanoateLacks a formyl group, reducing biological activity.
Ethyl 2-(4-bromo-3-formylphenoxy)propanoateContains bromine, altering reactivity patterns.
Ethyl 3-(4-bromo-2-formylphenoxy)propanoateBromine substitution affects steric hindrance .

The dual presence of formyl and phenoxy groups in Ethyl 3-(3-formylphenoxy)propanoate enhances its reactivity and specificity compared to simpler derivatives.

Safety and Handling

While specific safety data for Ethyl 3-(3-formylphenoxy)propanoate is limited, general precautions for similar esters include:

  • Toxicity: Potential for mild skin and eye irritation.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Handling: Use gloves and protective eyewear during laboratory procedures.

Product Name Ethyl 3-(3-formylphenoxy)propanoate
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name ethyl 3-(3-formylphenoxy)propanoate
Standard InChI InChI=1S/C12H14O4/c1-2-15-12(14)6-7-16-11-5-3-4-10(8-11)9-13/h3-5,8-9H,2,6-7H2,1H3
Standard InChIKey LDGOXMHMTXWWCB-UHFFFAOYSA-N
SMILES CCOC(=O)CCOC1=CC=CC(=C1)C=O
Canonical SMILES CCOC(=O)CCOC1=CC=CC(=C1)C=O
PubChem Compound 43365358
Last Modified Jan 05 2024

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